4-[2-ETHYL-3-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-ETHYL-3-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE is a heterocyclic compound that belongs to the family of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-ETHYL-3-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE typically involves the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. One common method involves the reaction of 2-ethyl-3-(4-fluorophenyl)pyrazole with a pyrimidine derivative in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature, time, and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[2-ETHYL-3-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[2-ETHYL-3-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential as a fluorescent probe for imaging and sensing applications.
Industry: Utilized in the development of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-[2-ETHYL-3-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular signaling pathways and biological processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the position and nature of substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have an additional triazole ring fused to the pyrazolo[1,5-a]pyrimidine core.
Uniqueness
4-[2-ETHYL-3-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-fluorophenyl group enhances its lipophilicity and potential for interactions with biological targets, while the pyrazolo[1,5-a]pyrimidine core provides a versatile scaffold for further functionalization and optimization .
Properties
IUPAC Name |
2-ethyl-3-(4-fluorophenyl)-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4/c1-2-16-18(14-3-5-15(20)6-4-14)19-22-12-9-17(24(19)23-16)13-7-10-21-11-8-13/h3-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXFIMPMKXSUNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.